Diethyl 1H-indole-2,6-dicarboxylate

描述

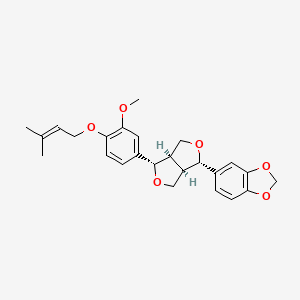

Diethyl 1H-indole-2,6-dicarboxylate is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.28 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

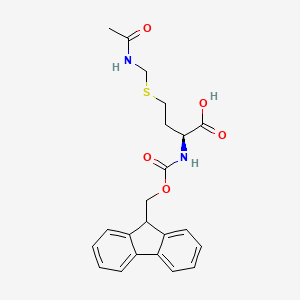

The molecular structure of Diethyl 1H-indole-2,6-dicarboxylate consists of a 1H-indole core with two carboxylate groups attached at the 2 and 6 positions . The carboxylate groups are esterified with ethyl groups .

Physical And Chemical Properties Analysis

Diethyl 1H-indole-2,6-dicarboxylate is a solid compound . It has a molecular weight of 261.28 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

科学研究应用

Synthesis Techniques : A study by Heaner et al. (2013) detailed the synthesis of substituted indoles, including Diethyl 1H-indole-2,6-dicarboxylate, using a sequence of Knoevenagel–Hemetsberger reactions. This method provides an efficient approach to synthesizing such compounds (Heaner et al., 2013).

Antimicrobial Activity : Gadaginamath and Shyadligeri (2000) investigated the chemoselectivity of Bisindole Tetracarboxylate towards Hydrazine Hydrate, leading to the synthesis of Diethyl 5,5′-Bis(2,5-dimethylpyrrol-1-ylaminocarbonylmethoxy) -2,2′-dimethyl-1,1′-(ethane-1,2-diyl)di(1H-indole)-3,3′-dicarboxylate. This compound showed promising antimicrobial activity (Gadaginamath & Shyadligeri, 2000).

Pharmaceutical Intermediate Synthesis : Slaett et al. (2005) explored the synthetic applications of 3-(cyanoacetyl)indoles, which are closely related to Diethyl 1H-indole-2,6-dicarboxylate, demonstrating their usefulness in the preparation of various pharmaceutical intermediates (Slaett et al., 2005).

Anticancer and Antityrosinase Agents : Nikalje et al. (2019) conducted a study on the synthesis of indole spliced thiadiazole and α-amino phosphonates using ultrasound, which exhibited potential as anticancer and antityrosinase agents. These compounds are structurally related to Diethyl 1H-indole-2,6-dicarboxylate, indicating potential applications in cancer therapy (Nikalje et al., 2019).

Optical and Thermal Properties : Kumar et al. (2020) explored the growth and properties of Diethyl 3,3′-[(2,4-dichlorophenyl) methylidene]bis(1H-indole-2-carboxylate), a related compound, highlighting its potential in optical, thermal, and electronic applications (Kumar et al., 2020).

Fluorescence Studies : Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-brominated dehydroamino acids. These compounds, including those structurally similar to Diethyl 1H-indole-2,6-dicarboxylate, were found to be potential candidates for fluorescent probes, demonstrating their usefulness in photophysical studies (Pereira et al., 2010).

安全和危害

Diethyl 1H-indole-2,6-dicarboxylate is classified as a potentially hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

属性

IUPAC Name |

diethyl 1H-indole-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)10-6-5-9-7-12(14(17)19-4-2)15-11(9)8-10/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQYBMUDGXFHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660512 | |

| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 1H-indole-2,6-dicarboxylate | |

CAS RN |

107516-75-6 | |

| Record name | Diethyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)